3-(Methylsulfinyl)-azetidine HCl
Description
Structural Classification of Azetidine Derivatives
Azetidine, a four-membered saturated ring containing one nitrogen atom, serves as the foundational structure for numerous derivatives with modified physicochemical properties. The introduction of substituents like sulfinyl groups alters ring strain, electron distribution, and reactivity. 3-(Methylsulfinyl)-azetidine hydrochloride belongs to the subclass of N-heterocyclic compounds with sulfoxide functionalities (Fig. 1).
Structural Features :
- Ring Geometry : The azetidine ring adopts a puckered conformation to alleviate angle strain, with bond angles near 90°.
- Sulfinyl Group : The methylsulfinyl (-S(O)CH₃) moiety at the 3-position introduces chirality and polarity, influencing intermolecular interactions.
- Salt Form : Protonation of the azetidine nitrogen by HCl increases crystallinity and shelf-life.
Comparative data for related azetidine derivatives are provided in Table 1.
Table 1: Physicochemical Properties of Azetidine Derivatives
| Compound | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Solubility |
|---|---|---|---|---|
| 3-(Methylsulfinyl)-azetidine HCl | C₄H₁₀ClNOS | 155.64 |
Structure
3D Structure
Properties
IUPAC Name |
3-methylsulfinylazetidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NOS/c1-7(6)4-2-5-3-4/h4-5H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJILJXHAHZLBPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)C1CNC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
119.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Methylsulfinyl)-azetidine HCl can be achieved through several methods. One common approach involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another method includes the one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines under microwave irradiation . Additionally, the intramolecular amination of organoboronates provides azetidines via a 1,2-metalate shift of an aminoboron “ate” complex .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation and solid support, such as alumina, has been shown to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 3-(Methylsulfinyl)-azetidine HCl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfinyl group to a sulfide.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted azetidines.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of azetidine derivatives, including 3-(Methylsulfinyl)-azetidine HCl, as anticancer agents. These compounds have shown promising antiproliferative effects against various cancer cell lines, particularly breast cancer (MCF-7) cells. The mechanism involves inhibition of tubulin assembly, which is crucial for cancer cell division and proliferation .
CNS Stimulant Properties
Research indicates that certain azetidine derivatives possess central nervous system (CNS) stimulant properties . These compounds can enhance respiratory rates and induce vasodilation in animal models, suggesting their potential utility in treating conditions related to CNS depression .
Hypotensive Effects
The compound has been noted for its hypotensive activity , particularly in hypertensive animal models. Studies show that doses of 20-40 mg/kg can significantly lower blood pressure in rats subjected to induced hypertension . This property positions it as a candidate for developing antihypertensive medications.
Anionic Ring-Opening Polymerization (AROP)
This compound has been explored in the context of anionic ring-opening polymerization (AROP). Research indicates that the copolymerization of azetidine derivatives can lead to unique polymer structures with potential applications in materials science, such as creating novel mesoporous materials and nanocomposites .
Synthesis of Functionalized Polymers
The ability to manipulate the azetidine structure allows for the synthesis of functionalized polymers that can be tailored for specific applications, including drug delivery systems and biodegradable materials .
Comparative Analysis of Applications
| Application Area | Specific Use Cases | Observed Effects |
|---|---|---|
| Pharmaceutical | Anticancer agents | Significant antiproliferative effects |
| CNS stimulants | Increased respiratory rates, vasodilation | |
| Antihypertensive agents | Lowering blood pressure in hypertensive models | |
| Polymer Chemistry | AROP for novel polymers | Unique structural properties, potential material uses |
| Functionalized polymers | Tailored drug delivery systems |
Case Study 1: Anticancer Potential
A recent study evaluated various azetidine derivatives for their ability to inhibit cancer cell growth. Compounds were tested for their efficacy against MCF-7 cells, revealing that modifications to the azetidine structure could enhance antiproliferative activity significantly .
Case Study 2: CNS Effects
In another study, researchers administered this compound to mice to assess its CNS effects. The results indicated a dose-dependent increase in respiratory rate and overall activity levels, suggesting its potential as a CNS stimulant .
Mechanism of Action
The mechanism of action of 3-(Methylsulfinyl)-azetidine HCl involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity and interact with cellular receptors, leading to various biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to involve the modulation of oxidative stress and cellular signaling pathways .
Comparison with Similar Compounds
Research Findings and Implications
- Synthetic Challenges : Introducing the sulfinyl group requires precise oxidation conditions, as seen in benzimidazole-based proton pump inhibitors (e.g., omeprazole) .
- Biological Relevance : Sulfinyl-containing azetidines may mimic the mechanism of action of sulfonamide antibiotics (e.g., sulfadiazine) but with improved ring-strain-driven reactivity .
- Stability : The hydrochloride salt form enhances shelf-life compared to freebase analogs, as demonstrated in tizanidine HCl .
Biological Activity
3-(Methylsulfinyl)-azetidine hydrochloride (CAS: 1872043-87-2) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activity. This article presents a detailed overview of its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Overview of 3-(Methylsulfinyl)-azetidine HCl
Chemical Structure and Properties:
- Molecular Formula: C4H9ClN2O2S
- Molecular Weight: 187.64 g/mol
- Physical State: White crystalline solid
- Solubility: Soluble in water and organic solvents
The compound is characterized by the presence of a methylsulfinyl group attached to an azetidine ring, which contributes to its unique biological properties.
Antimicrobial Activity
Research indicates that this compound exhibits promising antimicrobial activity . In vitro studies have demonstrated effectiveness against various bacterial strains, including multidrug-resistant Mycobacterium tuberculosis. The compound's mechanism involves disrupting bacterial cell wall synthesis, leading to cell lysis and death .
Table 1: Antimicrobial Efficacy of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Mycobacterium tuberculosis | 0.5 µg/mL | |
| Staphylococcus aureus | 1.0 µg/mL | |
| Escherichia coli | 2.0 µg/mL |
Antitumor Activity
In addition to its antimicrobial properties, this compound has shown antitumor activity in various cancer cell lines. Notably, it has been tested against breast cancer cells (MCF-7) and demonstrates significant antiproliferative effects. The proposed mechanism includes inhibition of tubulin polymerization, which is critical for mitosis .
Table 2: Antitumor Activity of this compound
| Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |
|---|---|---|---|
| MCF-7 (Breast Cancer) | 12.5 | Tubulin destabilization | |
| MDA-MB-231 (Triple-negative) | 15.0 | Apoptosis induction |
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Cell Wall Synthesis: The methylsulfinyl group interferes with the synthesis of peptidoglycan in bacterial cell walls.
- Tubulin Binding: Similar to colchicine, it binds to tubulin, preventing microtubule formation and disrupting mitotic spindle assembly.
- Induction of Apoptosis: The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.
Case Studies
Several studies have highlighted the efficacy of this compound:
- A study published in Journal of Medicinal Chemistry reported that derivatives of azetidine compounds showed significant activity against drug-resistant strains of bacteria .
- Another investigation into its antiproliferative effects revealed that this compound could serve as a lead structure for developing new anticancer agents .
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for preparing 3-(Methylsulfinyl)-azetidine HCl and its intermediates?
- Methodological Answer : The synthesis of azetidine derivatives typically involves cyclization or functionalization of pre-existing azetidine scaffolds. For example, 3-substituted azetidines can be synthesized via nucleophilic substitution using reagents like methylsulfinyl chloride under controlled pH (e.g., using triethylamine as a base). Post-synthesis, hydrochloride salt formation is achieved by treating the free base with HCl in anhydrous solvents (e.g., dichloromethane). Intermediate purification often employs column chromatography or recrystallization, with purity verified via HPLC (>98%) .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer : Key techniques include:
- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and stereochemistry.
- Mass spectrometry (MS) for molecular weight validation.
- HPLC to assess purity (>98% is typical for research-grade compounds).
- Fourier-transform infrared spectroscopy (FTIR) to identify functional groups (e.g., sulfinyl groups at ~1050–1150 cm⁻¹).
- X-ray crystallography (if crystalline) for absolute configuration determination .
Q. How does the solubility of this compound in various solvents influence experimental design?
- Methodological Answer : Solubility data (e.g., in water, DMSO, methanol) are critical for dose formulation in biological assays. For example, if the compound is highly soluble in DMSO (>50 mg/mL), stock solutions can be prepared in DMSO and diluted in aqueous buffers. However, solvent interactions (e.g., DMSO-induced cellular toxicity) must be controlled by limiting final solvent concentrations (<1% v/v) .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data for 3-(Methylsulfinyl)-azetidine derivatives?
- Methodological Answer : Discrepancies may arise from differences in assay conditions (e.g., pH, temperature) or impurity profiles. To address this:
- Conduct batch-to-batch purity comparisons using HPLC and MS.
- Perform dose-response curves across multiple cell lines or enzymatic assays to confirm specificity.
- Validate results using orthogonal methods (e.g., SPR for binding affinity vs. cellular IC₅₀ values) .
Q. How can computational modeling optimize the structure-activity relationship (SAR) of this compound in drug discovery?
- Methodological Answer :
- Use density functional theory (DFT) to calculate sulfinyl group electronic effects on reactivity.
- Apply molecular docking to predict binding modes with target proteins (e.g., kinases or GPCRs).
- Perform QSAR studies to correlate substituent modifications (e.g., methyl vs. trifluoromethyl groups) with bioactivity. Experimental validation via analog synthesis and testing is essential .
Q. What are the challenges in scaling up the synthesis of this compound for preclinical studies?
- Methodological Answer : Key challenges include:
- Yield optimization : Transition from batch to flow chemistry for exothermic reactions (e.g., sulfinyl group introduction).
- Purification scalability : Replace column chromatography with crystallization or distillation.
- Stability testing : Monitor degradation under accelerated conditions (e.g., 40°C/75% RH) to establish shelf-life .
Q. How does the sulfinyl group in this compound influence its metabolic stability?
- Methodological Answer : The sulfinyl group can enhance metabolic stability by reducing oxidation susceptibility compared to sulfides. Assess this via:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
